

An In-depth Technical Guide to Isoxazole-3-carbonitrile: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Isoxazole-3-carbonitrile*

Cat. No.: *B1322572*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Isoxazole-3-carbonitrile is a heterocyclic organic compound featuring a five-membered isoxazole ring substituted with a nitrile group at the 3-position. This scaffold is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the isoxazole ring and the versatile reactivity of the nitrile moiety.^{[1][2][3]} Isoxazole derivatives are integral to numerous clinically approved drugs, highlighting the importance of this chemical class in drug discovery.^{[2][4][5]}

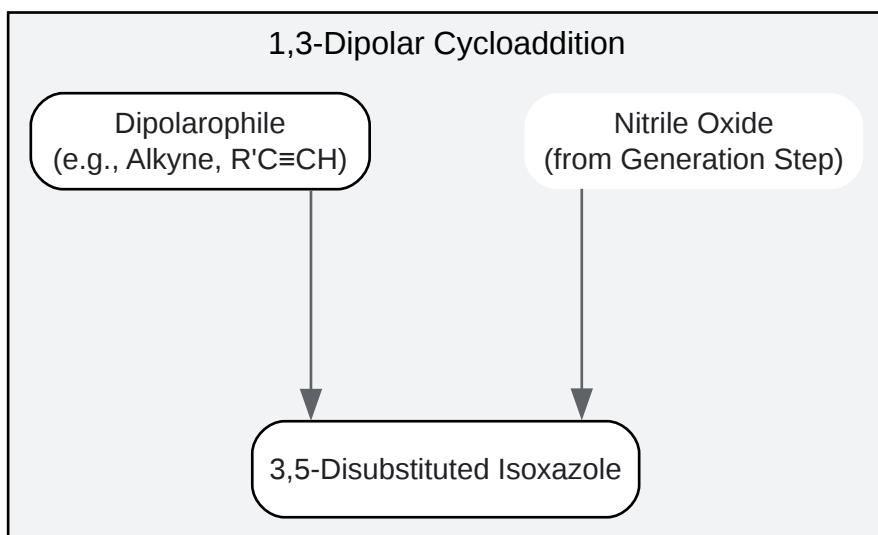
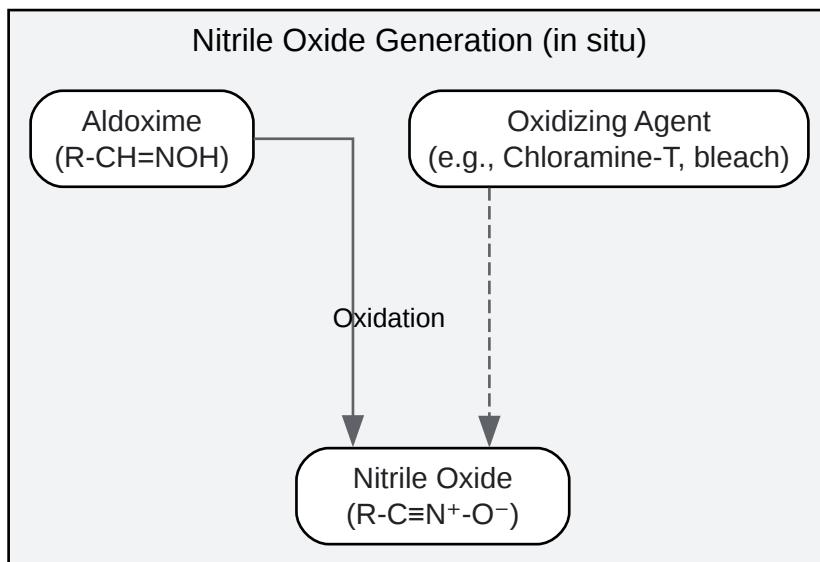
Core Chemical and Physical Properties

A summary of the key chemical and physical properties of **isoxazole-3-carbonitrile** is presented below. It is important to note that some of these values are predicted and may vary based on experimental conditions.

Property	Value	Source
Molecular Formula	C ₄ H ₂ N ₂ O	[6][7]
Molecular Weight	94.07 g/mol	[6][7]
Boiling Point	70 °C at 25 Torr	[7][8]
Density	1.25 ± 0.1 g/cm ³ (Predicted)	[7][8]
pKa	-7.18 ± 0.50 (Predicted)	[8]
Appearance	Colorless oil	[9]
Storage	Store in freezer, under -20°C, sealed in dry conditions	[7][8]

Spectroscopic Data

The structure of **isoxazole-3-carbonitrile** has been confirmed through various spectroscopic methods. The following data was reported for a synthesized sample:



- ¹H NMR (400 MHz, CDCl₃): δ 8.64 (d, J=1.6 Hz, 1H), 6.70 (d, J=1.6 Hz, 1H)[9]
- ¹³C NMR (100 MHz, CDCl₃): δ 160.92, 139.19, 109.95, 107.40[9]
- Elemental Analysis (Calculated for C₄H₂N₂O): C, 51.07%; N, 29.78%; H, 2.14%[9]
- Elemental Analysis (Measured): C, 50.02%; N, 27.74%[9]

Reactivity and Synthetic Utility

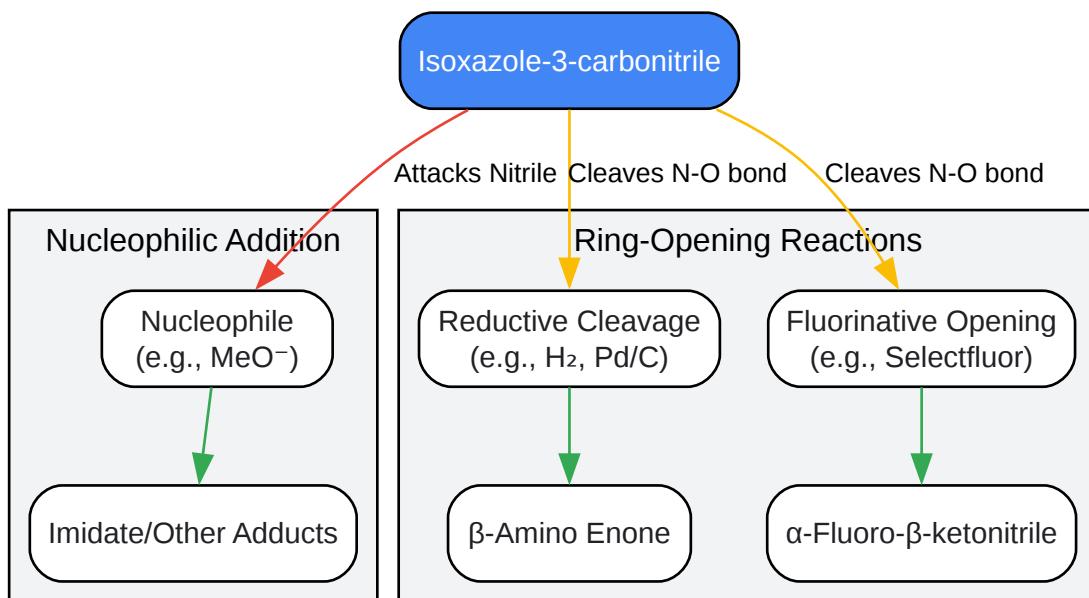
The chemical behavior of **isoxazole-3-carbonitrile** is dictated by the interplay between the electron-deficient isoxazole ring and the electrophilic nitrile group. The weak N-O bond within the isoxazole ring also provides a pathway for ring-opening reactions, further expanding its synthetic utility.[2]

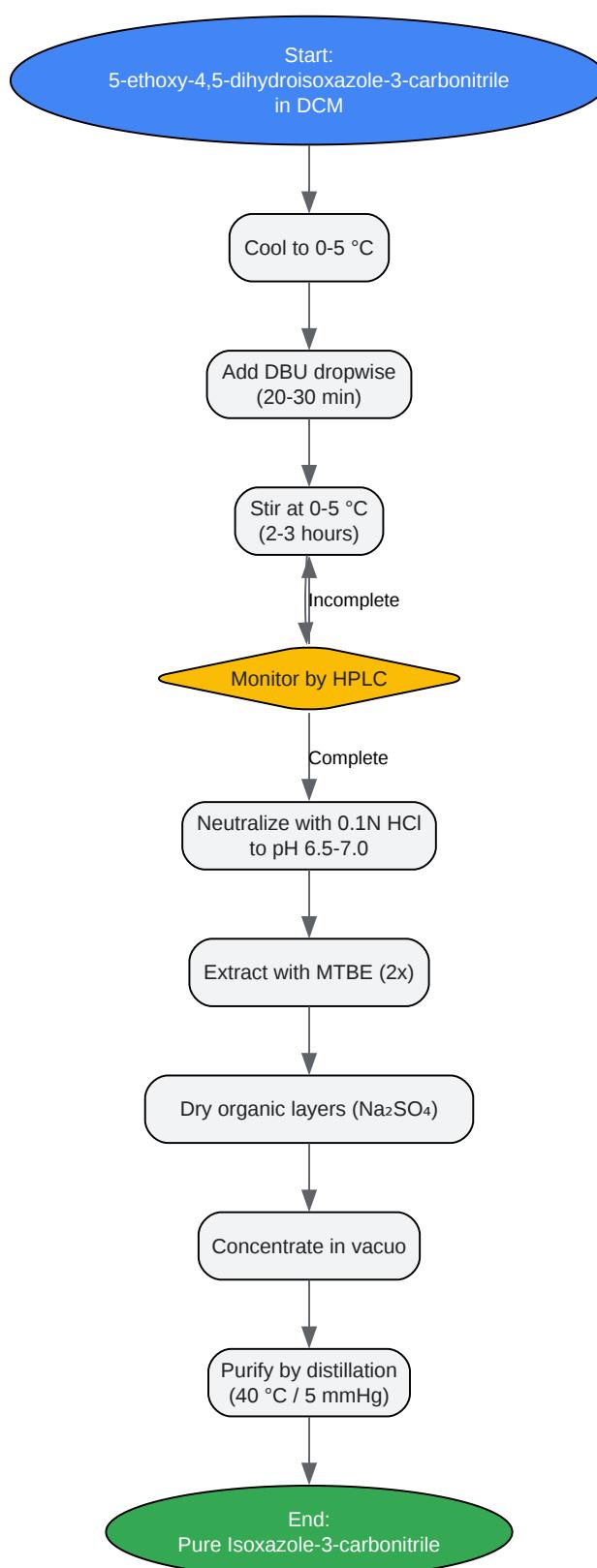
1,3-Dipolar Cycloaddition: A Primary Synthetic Route

The most common and versatile method for synthesizing the isoxazole ring system is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.^{[10][11][12]} Nitrile oxides are typically generated *in situ* from aldoximes or hydroximoyl halides.^{[2][13]} This reaction is highly regioselective, with the substituent of the nitrile oxide generally ending up at the 3-position of the isoxazole ring and the substituent of the alkyne at the 5-position.

[Click to download full resolution via product page](#)

Caption: General workflow for 1,3-dipolar cycloaddition synthesis of isoxazoles.


Nucleophilic Reactions


The nitrile group of **isoxazole-3-carbonitrile** is susceptible to nucleophilic attack. For instance, in a related dinitro-substituted **benzisoxazole-3-carbonitrile**, methoxide ion was shown to add to the cyano group, leading to the formation of a dinitroimidate.^[14] This reactivity allows for the conversion of the nitrile into other functional groups, such as amides, carboxylic acids, or tetrazoles, which are valuable transformations in drug development.

Ring-Opening Reactions

The inherent weakness of the N-O bond in the isoxazole ring allows for facile cleavage under various conditions, providing access to synthetically useful β -amino enones or α -fluorocyanoketones.^{[15][16]}

- Reductive Cleavage: Catalytic hydrogenation, often using catalysts like Raney Nickel or Palladium on carbon, can reductively cleave the N-O bond to yield β -amino enones.^{[15][17]}
- Fluorinative Ring Opening: Treatment with an electrophilic fluorinating agent such as Selectfluor can lead to a ring-opening fluorination, producing α -fluorocyanoketones.^[16] This reaction proceeds through fluorination followed by deprotonation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 5-(4-Fluorophenyl)isoxazole-3-carbonitrile [smolecule.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Isoxazole - Wikipedia [en.wikipedia.org]
- 6. Isoxazole-3-carbonitrile | CymitQuimica [cymitquimica.com]
- 7. ISOXAZOLE-3-CARBONITRILE | 68776-57-8 [amp.chemicalbook.com]
- 8. ISOXAZOLE-3-CARBONITRILE CAS#: 68776-57-8 [amp.chemicalbook.com]
- 9. ISOXAZOLE-3-CARBONITRILE | 68776-57-8 [chemicalbook.com]
- 10. derpharmacemica.com [derpharmacemica.com]
- 11. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 12. chemtube3d.com [chemtube3d.com]
- 13. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 14. The versatile electrophilic reactivity of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Isoxazole-3-carbonitrile: Chemical Properties and Reactivity]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1322572#isoxazole-3-carbonitrile-chemical-properties-and-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com